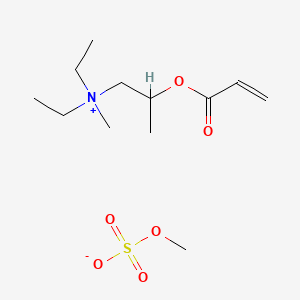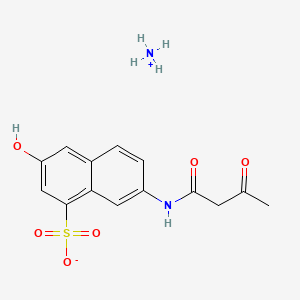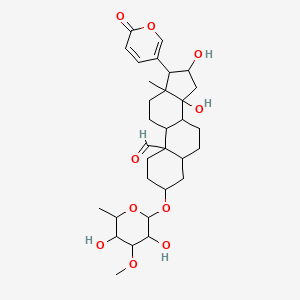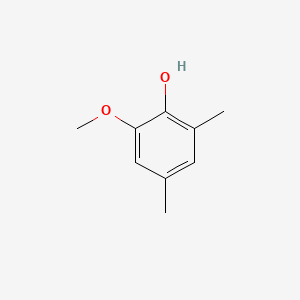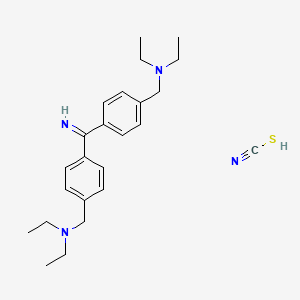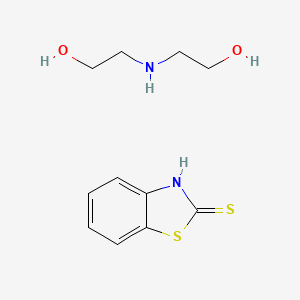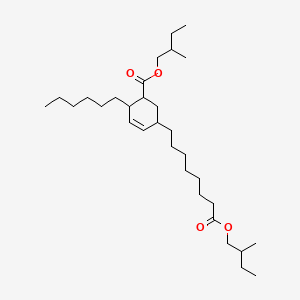
2-Methylbutyl 4-hexyl-5(or 6)-((2-methylbutoxy)carbonyl)cyclohex-2-ene-1-octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylbutyl 4-hexyl-5(or 6)-[(2-methylbutoxy)carbonyl]cyclohex-2-ene-1-octanoate is a complex organic compound with the molecular formula C31H56O4 and a molecular weight of 492.77 g/mol . This compound is characterized by its intricate structure, which includes a cyclohexene ring substituted with various alkyl and ester groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylbutyl 4-hexyl-5(or 6)-[(2-methylbutoxy)carbonyl]cyclohex-2-ene-1-octanoate involves multiple steps, including the formation of the cyclohexene ring and subsequent esterification reactions. The specific synthetic routes and reaction conditions are typically proprietary information held by chemical manufacturers.
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves the use of specialized equipment and reagents to facilitate the complex reactions required for its synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methylbutyl 4-hexyl-5(or 6)-[(2-methylbutoxy)carbonyl]cyclohex-2-ene-1-octanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
2-methylbutyl 4-hexyl-5(or 6)-[(2-methylbutoxy)carbonyl]cyclohex-2-ene-1-octanoate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methylbutyl 4-hexyl-5(or 6)-[(2-methylbutoxy)carbonyl]cyclohex-2-ene-1-octanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-methylbutyl 2-hexyl-5-[8-(2-methylbutoxy)-8-oxooctyl]cyclohex-3-ene-1-carboxylate
- (E)-N-Caffeoylputrescine
- (p-Benzoylbenzyl)trimethylammonium chloride
Uniqueness
2-methylbutyl 4-hexyl-5(or 6)-[(2-methylbutoxy)carbonyl]cyclohex-2-ene-1-octanoate is unique due to its specific structural features and chemical properties. Its combination of alkyl and ester groups, along with the cyclohexene ring, distinguishes it from other similar compounds and contributes to its diverse applications in scientific research.
Properties
CAS No. |
84522-41-8 |
|---|---|
Molecular Formula |
C31H56O4 |
Molecular Weight |
492.8 g/mol |
IUPAC Name |
2-methylbutyl 2-hexyl-5-[8-(2-methylbutoxy)-8-oxooctyl]cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C31H56O4/c1-6-9-10-15-18-28-21-20-27(22-29(28)31(33)35-24-26(5)8-3)17-14-12-11-13-16-19-30(32)34-23-25(4)7-2/h20-21,25-29H,6-19,22-24H2,1-5H3 |
InChI Key |
CIEVRBJWVXXNLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C=CC(CC1C(=O)OCC(C)CC)CCCCCCCC(=O)OCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


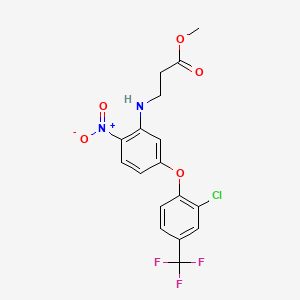
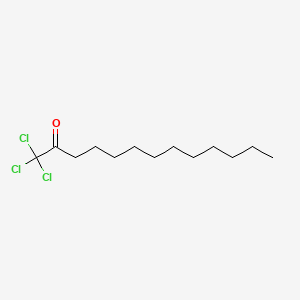
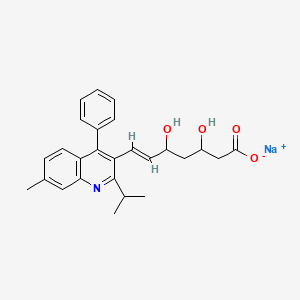
![Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride](/img/structure/B12692373.png)
